molecular formula C18H25N3O6 B1674160 Frovatriptan succinate anhydrous CAS No. 158930-09-7

Frovatriptan succinate anhydrous

Numéro de catalogue B1674160
Numéro CAS: 158930-09-7
Poids moléculaire: 361.4 g/mol
Clé InChI: CUETXFMONOSVJA-KLQYNRQASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Frovatriptan succinate anhydrous is a serotonin (5-HT 1B/1D) receptor agonist (triptan) used for the acute treatment of migraine with or without aura in adults . It is developed by Vernalis and is particularly effective for migraines associated with menstruation . Frovatriptan causes vasoconstriction of arteries and veins that supply blood to the head .


Synthesis Analysis

Frovatriptan succinate can be crystallized as monohydrate and dihydrate using acetone and water solvent combination . The concentration of water is a deciding factor for the formation of monohydrate and dihydrate of Frovatriptan succinate .


Molecular Structure Analysis

Frovatriptan succinate has a molecular formula of C18H25N3O6 and an average mass of 379.408 Da . It has high affinity for the 5-HT (1B) and 5-HT (1D) receptors .


Chemical Reactions Analysis

Frovatriptan is a second-generation triptan 5-HT receptor agonist that binds with high affinity for 5-HT 1B and 5-HT 1D receptors . It has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .


Physical And Chemical Properties Analysis

Frovatriptan succinate has a water solubility of 0.123 mg/mL and a logP value of 1.2 . It has a pKa value of 14.54 for the strongest acidic group and a pKa value of 10.42 for the strongest basic group .

Applications De Recherche Scientifique

1. Frovatriptan Succinate Loaded Lipid Nanoparticles

  • Methods of Application : SLNs were developed by a solvent emulsification diffusion technique. They were evaluated for particle size, polydispersity index (PDI), zeta potential, in-vitro drug release, and a stability study was conducted for the detection of shelf life .
  • Results : The optimized formulation exhibited a particle size of 122.85±9.24 nm, PDI of 0.129, and zeta potential of -25.85 mV. The in-vitro drug release study exhibited a biphasic drug release pattern. Initially, the drug was released in a fast manner i.e., burst release (32.36±7.28 %). After 2 hours of study, the release pattern became sustained up to 24 hours. The total amount of drug release in 24 hours was found to be 91.29 ± 8.26% .

2. Pharmacokinetic Study of Frovatriptan Succinate Tablet

  • Methods of Application : Blood samples were collected at scheduled time points .
  • Results : The results in the single-dose study indicated that the blood levels were proportional to the administered dose, with the mean Cmax and AUClast ranging from approximately 6.27 ng/mL–17.35 ng/mL and 92.52 h⋅ng/mL – 287.40 h⋅ng/mL over the dose range .

3. Frovatriptan Succinate Intranasal Delivery for Brain Targeting

  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
  • Results : The specific results or outcomes obtained were not detailed in the available information .

4. Treatment of Menstrual Migraine

  • Summary of Application : Frovatriptan is used for the treatment of menstrual migraines, particularly in women who do not respond to conventional therapies .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
  • Results : The incidence of menstrual migraine in subjects receiving frovatriptan 2.5 mg twice daily during the six-day perimenstrual period was 41% compared with 67% with placebo .

5. Acute Treatment of Migraine Attacks

  • Summary of Application : Frovatriptan is used for the acute treatment of migraine attacks .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
  • Results : The efficacy of frovatriptan succinate in the acute treatment of migraine headaches was demonstrated in four randomized, double-blind, placebo-controlled, short-term outpatient trials .

6. Multiple-Dose Study

  • Summary of Application : A multiple-dose study was conducted on Frovatriptan Succinate tablets .
  • Methods of Application : A 2.5 mg frovatriptan succinate tablet was administrated 12 times in 7 days .
  • Results : The specific results or outcomes obtained were not detailed in the available information .

7. Combination with Dexketoprofen

  • Summary of Application : A study demonstrated that frovatriptan given in combination with the fast-acting cyclooxygenase inhibitor dexketoprofen provided improved migraine pain-free activity at 2 hours, and gave more sustained pain-free activity at 24 hours, versus frovatriptan alone .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
  • Results : The specific results or outcomes obtained were not detailed in the available information .

8. Treatment of Migraine with Aura

  • Summary of Application : Frovatriptan is used for the treatment of migraines with aura .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
  • Results : The specific results or outcomes obtained were not detailed in the available information .

9. Treatment of Migraine without Aura

  • Summary of Application : Frovatriptan is used for the treatment of migraines without aura .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
  • Results : The specific results or outcomes obtained were not detailed in the available information .

Safety And Hazards

Frovatriptan succinate should be used only as directed by a doctor . Overuse may increase the chance of side effects . It may raise your blood pressure, so regular monitoring is recommended . Side effects may include flushing, feelings of tingling/numbness/prickling/heat, tiredness, dry mouth, or dizziness . Serious side effects include myocardial ischemia/infarction, arrhythmias, cerebral hemorrhage, subarachnoid hemorrhage, stroke, gastrointestinal ischemic reactions, and peripheral vasospastic reactions .

Orientations Futures

The recommended dose is a single tablet of frovatriptan succinate (frovatriptan 2.5 mg) taken orally with fluids . If the migraine recurs after initial relief, a second tablet may be taken 2 hours after the initial dose . The total dose should not exceed 3 tablets in any 24-hour period . If the patient does not respond to the first dose, additional doses are unlikely to provide benefit for the same headache .

Propriétés

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166543
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frovatriptan succinate anhydrous

CAS RN

158930-09-7, 158930-17-7
Record name Frovatriptan succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FROVATRIPTAN SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frovatriptan succinate anhydrous
Reactant of Route 2
Frovatriptan succinate anhydrous
Reactant of Route 3
Frovatriptan succinate anhydrous
Reactant of Route 4
Frovatriptan succinate anhydrous
Reactant of Route 5
Frovatriptan succinate anhydrous
Reactant of Route 6
Frovatriptan succinate anhydrous

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.